molecular formula C4Br2O3 B072189 Dibromomaleic anhydride CAS No. 1122-12-9

Dibromomaleic anhydride

Cat. No.: B072189
CAS No.: 1122-12-9
M. Wt: 255.85 g/mol
InChI Key: GEKJEMDSKURVLI-UHFFFAOYSA-N
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Description

Dibromomaleic anhydride is a useful research compound. Its molecular formula is C4Br2O3 and its molecular weight is 255.85 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dibromomaleic anhydride (DBMA) is a compound that has garnered attention in the field of organic chemistry and bioconjugation due to its unique reactivity and potential applications in drug development and protein modification. This article explores the biological activity of DBMA, including its synthesis, hydrolysis behavior, and applications in bioconjugation.

This compound is characterized by its molecular formula C4Br2O3C_4Br_2O_3 and is known for its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. The synthesis of DBMA typically involves the dehydration of dibromomaleic acid under acidic conditions. A study demonstrated that refluxing dibromomaleic acid in deuterated acetic acid leads to nearly complete conversion to this compound within 30 minutes, showcasing a rapid synthesis pathway that enhances yield and efficiency .

Hydrolysis Behavior

One of the significant aspects of DBMA's biological activity is its hydrolysis rate. Research indicates that dibromomaleimides derived from DBMA exhibit accelerated hydrolysis rates due to the electron-withdrawing effect of bromine substituents. For instance, dithiomaleimides linked through C-2 linkers showed half-lives of hydrolysis under one minute at pH 8.0, indicating that DBMA can rapidly conjugate with biomolecules before undergoing hydrolysis . This property is critical for applications in antibody-drug conjugates (ADCs), where swift conjugation is necessary for effective drug delivery.

Protein Modification

DBMA has been utilized for the selective modification of proteins, particularly through disulfide bridging. The compound can form stable adducts with cysteine residues in proteins, which is valuable for developing therapeutics that require precise modifications. For example, studies have shown that DBMA can effectively modify somatostatin, a peptide hormone used clinically for treating various conditions . This modification enhances the stability and efficacy of therapeutic peptides.

Antibody-Drug Conjugates

In bioconjugation applications, DBMA serves as a platform for constructing ADCs. The rapid hydrolysis of DBMA enables efficient conjugation to antibodies without requiring extensive purification steps post-reaction. The resulting conjugates exhibit improved homogeneity and stability compared to those formed using traditional methods. For instance, a study reported that using DBMA allowed for the generation of antibody conjugates with a drug-to-antibody ratio (DAR) close to four within just over one hour .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various biological contexts:

  • Case Study 1: Antibody Conjugation
    A research team optimized a protocol using DBMA for antibody modification, achieving high yields and rapid reaction times. The study emphasized the importance of using electron-withdrawing linkers to enhance hydrolysis rates, which facilitated efficient conjugation to antibodies .
  • Case Study 2: Protein Stabilization
    In another investigation, DBMA was employed to stabilize disulfide bonds in proteins by forming reversible covalent modifications. This approach demonstrated significant improvements in the stability of therapeutic proteins under physiological conditions .

Summary Table of Biological Activities

Activity Description
Synthesis Efficiency Rapid conversion from dibromomaleic acid; high yields achieved through optimized protocols .
Hydrolysis Rate Fast hydrolysis (t½ < 1 min) at physiological pH enhances conjugation efficiency .
Protein Modification Effective in modifying cysteine residues; improves stability and functionality of therapeutic peptides .
Antibody Conjugate Development Facilitates high DAR in ADCs; reduces purification needs post-conjugation .

Properties

IUPAC Name

3,4-dibromofuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2O3/c5-1-2(6)4(8)9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKJEMDSKURVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)OC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061525
Record name 2,5-Furandione, 3,4-dibromo-
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Molecular Weight

255.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-12-9
Record name 3,4-Dibromo-2,5-furandione
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Record name Dibromomaleic anhydride
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Record name Dibromomaleic anhydride
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Record name 2,5-Furandione, 3,4-dibromo-
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Record name 2,5-Furandione, 3,4-dibromo-
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Record name 2,3-DIBROMOMALEIC ANHYDRIDE
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Record name DIBROMOMALEIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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